2-chloro-6-methylquinoline-4-carbonitrile
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Overview
Description
2-chloro-6-methylquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a cyano group at the 4-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methylquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with acetic anhydride to form 2-chloroacetanilide, which is then subjected to Vilsmeier-Haack conditions to introduce the cyano group at the 4-position . The reaction is usually carried out in the presence of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Oxidized products may include quinoline N-oxides.
Reduction: Reduced products can include partially or fully hydrogenated quinolines.
Scientific Research Applications
2-chloro-6-methylquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7-methylquinoline-3-carbonitrile
- 2,6-dichloro-8-methylquinoline-3-carbonitrile
- 2-chloro-6-ethoxy-3-methylquinoline
Uniqueness
2-chloro-6-methylquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 4-position and the chlorine atom at the 2-position makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
50504-13-7 |
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Molecular Formula |
C11H7ClN2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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